molecular formula C20H30ClN3O2 B3949448 1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide

Cat. No. B3949448
M. Wt: 379.9 g/mol
InChI Key: GXGCQHUXLFQTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-4-piperidinecarboxamide, commonly known as CMP, is a chemical compound that has been extensively studied for its potential pharmacological properties. CMP belongs to the class of piperidinecarboxamide compounds, which are known to have significant effects on the central nervous system.

Mechanism of Action

The mechanism of action of CMP is not fully understood, but it is thought to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor antagonist. By modulating these receptors, CMP may affect various neurotransmitter systems in the brain, including the dopamine and serotonin systems. This modulation may result in the observed pharmacological effects of CMP.
Biochemical and Physiological Effects
CMP has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which may be responsible for its potential therapeutic effects in Parkinson's disease and schizophrenia. CMP has also been shown to decrease glutamate release in the hippocampus, which may be responsible for its potential anxiolytic effects.

Advantages and Limitations for Lab Experiments

CMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its activity can be confirmed using various spectroscopic methods. However, CMP also has several limitations. It is not very water-soluble, which may limit its use in certain experiments. Additionally, its effects may be difficult to study in vivo due to its potential toxicity and lack of selectivity for specific receptors.

Future Directions

There are several future directions for research on CMP. One potential direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Another potential direction is to investigate its potential use as a pain reliever and anxiolytic. Additionally, further studies are needed to fully understand the mechanism of action of CMP and its effects on various neurotransmitter systems in the brain.

Scientific Research Applications

CMP has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have significant effects on the central nervous system and may have therapeutic potential for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. CMP has also been studied for its potential use as a pain reliever and anxiolytic.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2/c21-19-4-2-17(3-5-19)16-24-10-6-18(7-11-24)20(25)22-8-1-9-23-12-14-26-15-13-23/h2-5,18H,1,6-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGCQHUXLFQTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCCN2CCOCC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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